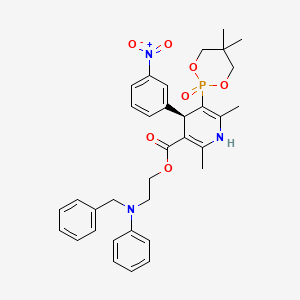

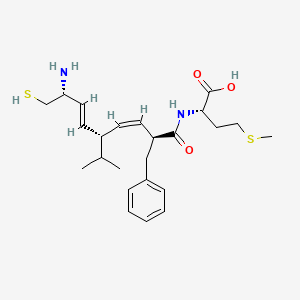

![molecular formula C7H10N2O2 B1241894 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B1241894.png)

4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

exo-THPO: , or 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol, is a synthetic organic compound known for its role as a selective inhibitor of gamma-aminobutyric acid (GABA) transporters in astrocytes. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of exo-THPO typically involves the synthesis of its precursor, tetrakis(hydroxymethyl)phosphonium chloride (THPC). The conversion of THPC to exo-THPO is achieved through oxidative deformylation using lead carbonate in n-propyl alcohol. The reaction proceeds via the formation of tetrakis(hydroxymethyl)phosphonium hydroxide, followed by deformylation to tris(hydroxymethyl)phosphine, which is then oxidized to exo-THPO .

Industrial Production Methods: Industrial production of exo-THPO follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of lead carbonate as an oxidizing agent is common, and the reaction is facilitated by azeotropic distillation of di-n-propylformal and n-propyl alcohol .

Analyse Des Réactions Chimiques

Types of Reactions: exo-THPO undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the benzisoxazol ring.

Substitution: Substitution reactions, particularly on the amino group, lead to the formation of N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Lead carbonate in n-propyl alcohol is commonly used.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

Substitution: Alkylating agents such as methyl iodide for N-alkylation.

Major Products:

N-methyl-exo-THPO: A potent anticonvulsant derivative.

N-acetyloxyethyl-exo-THPO: A selective inhibitor of astroglial GABA uptake.

Applications De Recherche Scientifique

Chemistry: exo-THPO is used as a lead compound in the development of selective GABA uptake inhibitors. Its derivatives are studied for their potential to modulate GABAergic neurotransmission.

Biology: In biological research, exo-THPO is used to study the role of GABA transporters in neurons and astrocytes. It helps in understanding the mechanisms underlying inhibitory neurotransmission and seizure activity .

Medicine: exo-THPO and its derivatives are investigated for their anticonvulsant properties. They have shown promise in animal models of epilepsy, highlighting their potential as therapeutic agents .

Industry: The compound is used in the development of flame-retardant materials. Its derivatives are incorporated into polymers to enhance their flame resistance and thermal stability .

Mécanisme D'action

exo-THPO exerts its effects by selectively inhibiting GABA transporters in astrocytes. This inhibition increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission and reducing seizure activity. The compound targets the GABA transporter proteins, modulating their function and preventing the reuptake of GABA into astrocytes .

Comparaison Avec Des Composés Similaires

N-methyl-exo-THPO: A derivative with potent anticonvulsant activity.

N-acetyloxyethyl-exo-THPO: A selective inhibitor of astroglial GABA uptake.

Tiagabine: A well-known GABA reuptake inhibitor used in the treatment of epilepsy.

Uniqueness: exo-THPO is unique due to its high selectivity for astroglial GABA transporters. This selectivity makes it a valuable tool in studying the role of astrocytes in inhibitory neurotransmission and seizure control. Its derivatives, such as N-methyl-exo-THPO, have shown significant anticonvulsant activity, making them promising candidates for therapeutic development .

Propriétés

Formule moléculaire |

C7H10N2O2 |

|---|---|

Poids moléculaire |

154.17 g/mol |

Nom IUPAC |

4-amino-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C7H10N2O2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h4H,1-3,8H2,(H,9,10) |

Clé InChI |

OAJLTKZYCPGQMS-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C2=C(C1)ONC2=O)N |

Synonymes |

3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole 4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol 4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol hydrobromide THPO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

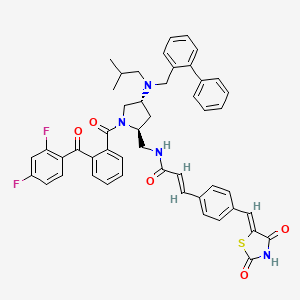

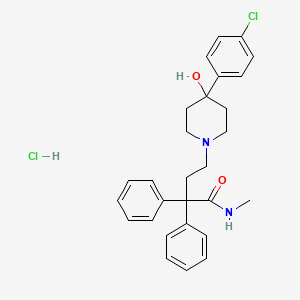

![1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea](/img/structure/B1241812.png)

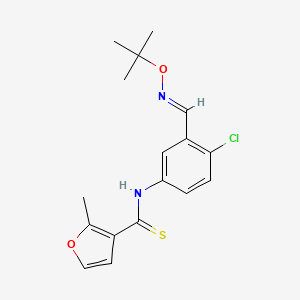

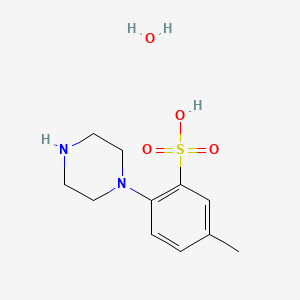

![methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate](/img/structure/B1241815.png)

![4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241820.png)

![1-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-3-(2-methoxyethyl)thiourea](/img/structure/B1241821.png)

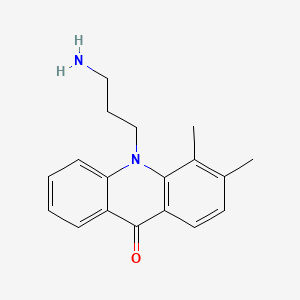

![(2R,3R,4R,5R,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1241830.png)